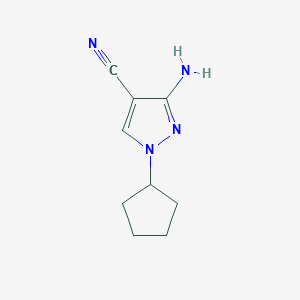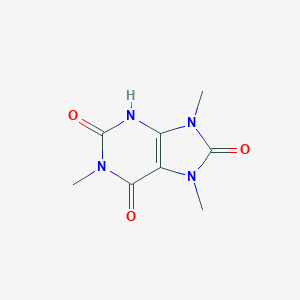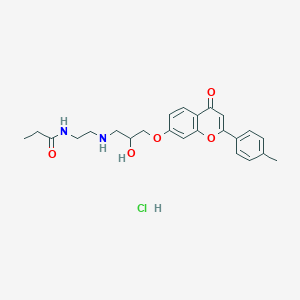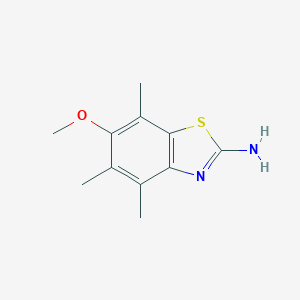
5-Nitro-2-(Trifluormethyl)pyridin
Übersicht
Beschreibung
5-Nitro-2-(trifluoromethyl)pyridine (5-NTFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrogenous compound, with a molecular formula of C5H3F3N2O. It has been used as a reagent in a variety of organic synthesis reactions, and is also a substrate for a number of enzymes. In addition, 5-NTFP has been used in the study of enzyme mechanisms, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Trifluormethylpyridine, einschließlich 5-Nitro-2-(Trifluormethyl)pyridin, sind wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Trifluormethylpyridinderivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue agrochemische Stoffe, die Trifluormethylpyridin enthalten, ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Mehrere Trifluormethylpyridinderivate werden in der pharmazeutischen Industrie verwendet . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Trifluormethylpyridinderivate werden auch in der Veterinärmedizin eingesetzt<a aria-label="1: " data-citationid="c1bd9706-2141-86b5-d95c-10aa6f12444f-28" h="ID=SERP,501
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Nitro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The nitro group in 5-Nitro-2-(trifluoromethyl)pyridine can participate in redox reactions, which can affect the oxidative state of the cell and influence various metabolic pathways .
Cellular Effects
The effects of 5-Nitro-2-(trifluoromethyl)pyridine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 5-Nitro-2-(trifluoromethyl)pyridine can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 5-Nitro-2-(trifluoromethyl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 5-Nitro-2-(trifluoromethyl)pyridine can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Over time, 5-Nitro-2-(trifluoromethyl)pyridine may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 5-Nitro-2-(trifluoromethyl)pyridine can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-Nitro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 5-Nitro-2-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, including cellular damage and organ toxicity .
Eigenschaften
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-2-1-4(3-10-5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSJYRKGWJZNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554189 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116470-66-7 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)





![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)





